5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes an isoindole core, a piperidinyl group, and an amino-phenylbutyl side chain. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis may involve continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride: This compound shares a similar core structure but differs in the side chain, affecting its reactivity and applications.
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another related compound with variations in the functional groups, leading to different chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c24-15(12-14-4-2-1-3-5-14)10-11-25-16-6-7-17-18(13-16)23(31)27(22(17)30)19-8-9-20(28)26-21(19)29/h1-7,13,15,19,25H,8-12,24H2,(H,26,28,29) |
InChI Key |
MZXVOPBCSKTBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCC(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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